ST-193
Overview
Description
ST-193: is a potent broad-spectrum inhibitor of arenaviruses, which are a group of viruses known to cause hemorrhagic fevers. This compound has shown efficacy against several arenaviruses, including Guanarito, Junin, Lassa, and Machupo viruses . It is primarily used in scientific research to study viral infections and develop antiviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ST-193 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a benzimidazole core, followed by functionalization to introduce various substituents that enhance its antiviral activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: ST-193 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Chemistry: ST-193 is used as a model compound to study the structure-activity relationship of antiviral agents. Researchers use it to understand how modifications to its structure affect its antiviral activity .
Biology: In biological research, this compound is used to study the mechanisms of viral entry and replication. It helps in identifying potential targets for antiviral therapy .
Medicine: this compound has potential therapeutic applications in treating viral infections caused by arenaviruses. It is being investigated for its efficacy and safety in preclinical studies .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. It serves as a lead compound for designing new antiviral agents .
Mechanism of Action
ST-193 exerts its antiviral effects by targeting the envelope glycoprotein of arenaviruses. This glycoprotein is essential for viral entry into host cells. By inhibiting this protein, this compound prevents the virus from infecting cells and replicating . The molecular targets and pathways involved include the viral glycoprotein and host cell receptors .
Comparison with Similar Compounds
LHF-535: An optimized analog of ST-193 with enhanced potency against arenaviruses.
ST-161: Another benzimidazole derivative with specific activity against Lassa virus.
Uniqueness: this compound is unique due to its broad-spectrum activity against multiple arenaviruses. Its structure allows for modifications that can enhance its antiviral properties, making it a valuable tool in antiviral research .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZEXYTKSIPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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